3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-22-13-5-4-10(7-12(13)16)15(21)17-8-11-9-20(19-18-11)14-3-2-6-23-14/h2-7,9H,8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIPVYBXEZMDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity that can be explored for drug development.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Activity Against Leukemia Cells
Several triazole-containing benzamide analogs exhibit potent cytotoxicity. For instance:
- N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazol-1-yl)benzamide demonstrated the lowest IC₅₀ value among tested compounds, attributed to its ability to induce apoptosis via DNA damage .
- 3-{1-N-(2-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid and 3-{1-N-(5-Hydroxy-naphth-1-yl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid showed IC₅₀ values of 2.5 and 3.5 μM, respectively, against HL-60 leukemia cells—5–7 times more potent than betulinic acid alone .
- (1-(2-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl piperazine-carbodithioate also achieved IC₅₀ values of 2.5–3.5 μM against HL-60 cells .
Key Insight : The triazole ring enhances cytotoxicity, but substituents like thiophene (in the target compound) or fluorobenzyl (in analogs) modulate potency. Thiophene’s electron-rich π-system may improve target binding compared to purely aromatic substituents .
Physicochemical Properties
Melting points and solubility data from phthalimide-triazole analogs () highlight substituent effects:
| Compound ID | Substituent(s) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 6j | 2,4-Difluorophenyl | 72–74 | 50 |
| 6k | 2,6-Difluorophenyl | 71–73 | 43 |
| 6m | 4-Trifluoromethylphenyl | 216–218 | 62 |
| 6n | 2-Fluorophenyl | 107–109 | 78 |
The higher melting point of 6m (216–218°C) correlates with its trifluoromethyl group, which increases molecular rigidity and crystallinity. The target compound’s thiophene substituent may reduce melting points compared to fluorinated analogs due to reduced polarity .
Antifungal Activity
Triazole-sulfonamide derivatives () with bulky substituents exhibit notable antifungal activity:
- 4-Amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (36a) and 4-amino-N-((1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (36c) showed potent activity against fungal strains.
- The dodecyl chain in 36a enhances lipophilicity, improving membrane penetration, while fluorinated benzyl groups in 36c balance polarity and target affinity.
Comparison : The target compound’s thiophene group may offer similar lipophilicity to dodecyl chains but with improved stereoelectronic properties for target binding .
Anti-Inflammatory and Antioxidant Potential
(Z)-5-Benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones () demonstrated dual anti-inflammatory and antioxidant activities. Substituents on the benzylidene group (e.g., electron-withdrawing groups like nitro) enhanced activity. The target compound’s methoxy group (electron-donating) and fluorine (electron-withdrawing) could similarly modulate reactive oxygen species (ROS) scavenging .
Biological Activity
3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A fluorine atom at the 3-position of the benzene ring.
- A methoxy group at the 4-position.
- A triazole ring linked to a thiophene moiety.
The molecular formula is with a molecular weight of approximately 334.37 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds with triazole rings exhibit significant antimicrobial activity. For instance, research has shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For example, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of cell signaling pathways, particularly those involving apoptosis-related proteins such as Bcl-2 and caspases.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Triazole-containing compounds are known to act as inhibitors of various enzymes, including those involved in metabolic pathways. Preliminary data suggest that this compound may inhibit enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer.
The biological activity of this compound likely involves interaction with specific molecular targets:
- Receptor Binding : It may bind to receptors involved in cell signaling, altering downstream effects.
- Enzyme Modulation : By inhibiting key enzymes, it could disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-fluoro-4-methoxy-N-(1-(thiophen-3-yl)cyclopentyl)benzamide | Similar fluorine and methoxy groups | Moderate antimicrobial activity |
| 3-fluoro-4-methoxy-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Different substituents on benzamide core | Potential anticancer properties |
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Cancer Cell Apoptosis : A recent investigation highlighted that a related triazole compound induced apoptosis in breast cancer cells via caspase activation. The study found that treatment led to significant reductions in cell viability, supporting further exploration of this compound's therapeutic potential.
Q & A
Q. Key Challenges :
- Yield Optimization : Temperature (60–80°C) and solvent choice (DMF or acetonitrile) significantly impact reaction efficiency .
- Purification : Chromatography (TLC/HPLC) is critical due to byproducts from triazole formation .
Advanced: How can contradictory biological activity data for this compound be resolved in kinase inhibition assays?
Answer:
Contradictions may arise due to:
- Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) or incubation time.
- Off-Target Effects : Use isoform-specific kinase inhibitors (e.g., staurosporine for PKC isoforms) to validate selectivity .
- Structural Analogues : Compare with derivatives lacking the thiophene or triazole moieties to identify SAR trends .
Q. Methodology :
- Dose-Response Curves : Generate IC50 values under standardized conditions (pH 7.4, 37°C).
- Molecular Docking : Validate binding poses in ATP-binding pockets using AutoDock Vina (e.g., thiophene’s π-π interactions with kinase residues) .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- NMR :
- IR : Stretching at 1650–1700 cm⁻¹ (amide C=O) and 3100–3200 cm⁻¹ (N-H) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 386.1 (calculated: 386.09) .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
Q. Validation :
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis of the amide bond .
Advanced: How to design analogs to improve target binding while minimizing cytotoxicity?
Answer:
- Scaffold Hopping : Replace thiophene with furan or pyrrole to alter electronic properties .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzamide para-position to enhance binding affinity .
- Cytotoxicity Screening : Use MTT assays on HEK293 cells to compare parent compound and analogs. EC50 >10 μM indicates acceptable safety .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC reported: 8–16 μg/mL for related triazole-benzamides) .
- Anti-Inflammatory Assays : Inhibit COX-2 in LPS-stimulated RAW264.7 macrophages (IC50 ~5–10 μM) .
- Kinase Inhibition : ADP-Glo™ Kinase Assay for EGFR or VEGFR2 .
Advanced: How to address solubility issues in in vivo studies?
Answer:
- Formulation Strategies :
- Use cyclodextrin-based complexes (e.g., HP-β-CD) to enhance aqueous solubility.
- Nanoemulsions (particle size <200 nm) for IV administration .
- Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
